molecular formula C26H31N3O3 B11521927 Nalpha-[(benzyloxy)carbonyl]-N-cycloheptyltryptophanamide

Nalpha-[(benzyloxy)carbonyl]-N-cycloheptyltryptophanamide

Cat. No.: B11521927
M. Wt: 433.5 g/mol
InChI Key: ZGXYTHWFZIANES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, a cycloheptylcarbamoyl group, and a benzyl carbamate group. The indole structure is a significant component in many biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE typically involves multi-step organic reactions. One common method includes the initial formation of the indole derivative, followed by the introduction of the cycloheptylcarbamoyl group through carbamoylation reactions. The final step involves the attachment of the benzyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The cycloheptylcarbamoyl group may enhance the compound’s binding affinity and specificity, while the benzyl carbamate group can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    BENZYL N-[2-(1H-INDOL-3-YL)ETHYL]CARBAMATE: Similar structure but lacks the cycloheptylcarbamoyl group.

    N-[2-(1H-INDOL-3-YL)ETHYL]-2-(4-ISOBUTYLPHENYL)PROPANAMIDE: Contains an indole moiety but different functional groups.

Uniqueness

The uniqueness of BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cycloheptylcarbamoyl group distinguishes it from other indole derivatives, potentially offering unique interactions with biological targets.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

benzyl N-[1-(cycloheptylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C26H31N3O3/c30-25(28-21-12-6-1-2-7-13-21)24(16-20-17-27-23-15-9-8-14-22(20)23)29-26(31)32-18-19-10-4-3-5-11-19/h3-5,8-11,14-15,17,21,24,27H,1-2,6-7,12-13,16,18H2,(H,28,30)(H,29,31)

InChI Key

ZGXYTHWFZIANES-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.